

Inter-laboratory Comparison of Massarilactone H Purity and Concentration

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Compound of Interest

Compound Name: Massarilactone H

Cat. No.: B1263786 Get Quote

This section presents a summary of the analytical results for **Massarilactone H** standards from three participating laboratories. A central coordinating laboratory performed all measurements to ensure consistency in instrumentation and methodology.

Table 1: Comparative Analysis of Massarilactone H Analytical Standards

Parameter	Laboratory A	Laboratory B	Laboratory C	Reference Method
Purity (HPLC- UV, % Area)	98.9%	99.5%	97.2%	ISO/IEC 17025
Identity Confirmation (HRMS)	Confirmed	Confirmed	Confirmed	m/z [M+H]+
Mass Accuracy (HRMS, ppm)	1.2 ppm	0.8 ppm	2.5 ppm	< 5 ppm
Concentration (qNMR, mg/mL)	1.05 mg/mL	1.01 mg/mL	0.95 mg/mL	NIST SRM

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the reproducibility and transparency of the comparison.



Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
- Column: Phenomenex Kinetex® C18, 2.6 μm, 100 Å, 150 x 4.6 mm.
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: 0.1% Formic acid in Acetonitrile
- Gradient: 20% B to 80% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 5 μL.
- Sample Preparation: Standards were dissolved in acetonitrile to a nominal concentration of 1 mg/mL.
- Purity Calculation: The percentage purity was calculated based on the area of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: Thermo Scientific Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass
 Spectrometer coupled with a Vanquish™ UHPLC system.
- Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.
- Mass Range: m/z 100-1000.



Resolution: 120,000.

Spray Voltage: 3.5 kV.

· Capillary Temperature: 320°C.

 Data Analysis: The acquired mass spectra were compared to the theoretical exact mass of the protonated molecule of Massarilactone H ([M+H]+). A mass accuracy of < 5 ppm was required for confirmation.

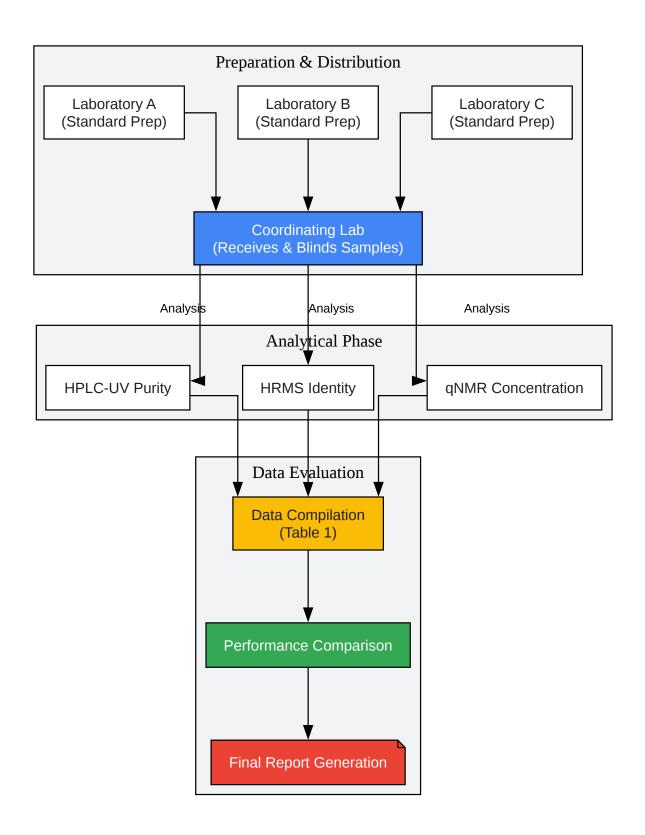
Concentration Determination by Quantitative NMR (qNMR)

- Instrumentation: Bruker Avance III HD 500 MHz NMR spectrometer equipped with a cryoprobe.
- Internal Standard: Maleic acid (NIST SRM 352a), accurately weighed.
- Solvent: Acetonitrile-d3.
- Method: A known amount of the Massarilactone H standard and the internal standard were
 accurately weighed and dissolved in the deuterated solvent. The ¹H NMR spectrum was
 acquired with a sufficient relaxation delay (D1 = 30 s) to ensure full signal relaxation.
- Quantification: The concentration of Massarilactone H was calculated by comparing the
 integral of a characteristic, well-resolved proton signal of the analyte with the integral of the
 known concentration of the maleic acid internal standard.

Workflow for Inter-laboratory Comparison

The following diagram illustrates the logical workflow of the inter-laboratory comparison process, from the initial distribution of standards to the final comparative analysis.





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Caption: Workflow of the Inter-laboratory Comparison Study.



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